Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
Overview
Description
Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside: is a carbohydrate-based surfactant widely used in biochemical research. This compound is known for its ability to interact with membrane proteins and glycoproteins, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-galactose with octanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of this compound .
Scientific Research Applications
Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a surfactant in the synthesis and purification of complex molecules.
Biology: It is used to solubilize membrane proteins, facilitating their study and characterization.
Medicine: It aids in drug delivery systems by enhancing the solubility and stability of therapeutic agents.
Industry: It is employed in the formulation of various biochemical products and as a stabilizer in enzyme preparations
Mechanism of Action
The mechanism of action of Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside involves its interaction with membrane proteins and glycoproteins. The compound binds to the hydrophobic regions of these proteins, stabilizing their structure and enhancing their solubility. This interaction is crucial for the isolation and study of membrane-bound proteins, which are often challenging to work with due to their hydrophobic nature .
Comparison with Similar Compounds
- Octyl 2-Acetamido-2-deoxy-b-D-glucopyranoside
- Benzyl 2-Acetamido-2-deoxy-a-D-galactopyranoside
- 2-Azidoethyl 2-acetamido-2-deoxy-b-D-galactopyranoside
Comparison: Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside is unique due to its specific interaction with galactopyranoside structures, which makes it particularly effective in stabilizing and solubilizing certain membrane proteins. In contrast, similar compounds like Octyl 2-Acetamido-2-deoxy-b-D-glucopyranoside and Benzyl 2-Acetamido-2-deoxy-a-D-galactopyranoside may have different affinities and specificities for various proteins and glycoproteins .
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKQDFJNOXCNT-IBEHDNSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224145 | |
Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383417-49-0 | |
Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383417-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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